4-Chloro-2-nitropyrazolo[1,5-A]pyrazine
Overview
Description
4-Chloro-2-nitropyrazolo[1,5-A]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrazole ring fused with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-nitropyrazolo[1,5-A]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloropyrazole with 2-nitropyrazine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-nitropyrazolo[1,5-A]pyrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., dimethyl sulfoxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 4-Amino-2-nitropyrazolo[1,5-A]pyrazine.
Substitution: Various substituted pyrazolo[1,5-A]pyrazine derivatives.
Oxidation: Oxidized pyrazolo[1,5-A]pyrazine derivatives.
Scientific Research Applications
4-Chloro-2-nitropyrazolo[1,5-A]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antitumor and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the development of materials with specific photophysical properties for use in optoelectronic devices.
Mechanism of Action
The mechanism of action of 4-Chloro-2-nitropyrazolo[1,5-A]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its structural features allow it to interact with nucleic acids, potentially affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitropyrazolo[1,5-A]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyrazine ring.
4-Chloro-2-nitropyrazolo[1,5-A]triazine: Contains a triazine ring, offering different chemical properties and reactivity.
4-Chloro-2-nitropyrazolo[1,5-A]quinoxaline: Features a quinoxaline ring, which may confer unique biological activities.
Uniqueness
4-Chloro-2-nitropyrazolo[1,5-A]pyrazine is unique due to its specific combination of a pyrazole and pyrazine ring, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
4-chloro-2-nitropyrazolo[1,5-a]pyrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4O2/c7-6-4-3-5(11(12)13)9-10(4)2-1-8-6/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPUAHYRLXTQHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)[N+](=O)[O-])C(=N1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.57 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.